molecular formula C27H28N6OS2 B15039619 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B15039619
M. Wt: 516.7 g/mol
InChI Key: ZBSOLHYVUUSNPK-UHFFFAOYSA-N
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Description

2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common approach starts with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with phenylhydrazinecarbothioamide under controlled conditions to yield the target compound .

Industrial Production Methods

the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, sulfanyl group, and hydrazinecarbothioamide moiety make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H28N6OS2

Molecular Weight

516.7 g/mol

IUPAC Name

1-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C27H28N6OS2/c1-27(2,3)20-16-14-19(15-17-20)24-30-32-26(33(24)22-12-8-5-9-13-22)36-18-23(34)29-31-25(35)28-21-10-6-4-7-11-21/h4-17H,18H2,1-3H3,(H,29,34)(H2,28,31,35)

InChI Key

ZBSOLHYVUUSNPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

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